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Compound of Interest

Compound Name: Gadobutrol

Cat. No.: B1674391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of Gadobutrol, a macrocyclic,

non-ionic gadolinium-based contrast agent (GBCA), with other commonly used macrocyclic

GBCAs. The data presented herein is intended to assist researchers and drug development

professionals in understanding the performance characteristics of Gadobutrol in both

laboratory and physiological environments.

Quantitative Relaxivity Data
The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2

relaxation times of water protons, which is the fundamental principle behind contrast-enhanced

magnetic resonance imaging (MRI). This efficiency is quantified by the relaxivity constants, r1

and r2, typically measured in units of L⋅mmol⁻¹⋅s⁻¹.

In-Vitro Relaxivity
In-vitro relaxivity is measured under controlled laboratory conditions, typically in human plasma

or blood, and provides a direct measure of the intrinsic relaxation efficiency of the contrast

agent. Gadobutrol consistently demonstrates higher r1 relaxivity in-vitro compared to other

macrocyclic agents such as gadoteridol and gadoterate meglumine across various magnetic

field strengths.[1][2][3] This higher relaxivity is attributed to its molecular structure and the

higher gadolinium concentration in its formulation (1.0 M compared to 0.5 M for many other

GBCAs).
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Table 1: In-Vitro r1 Relaxivity of Macrocyclic GBCAs in Human Plasma and Blood

Contrast Agent Medium Magnetic Field (T)
r1 Relaxivity
(L⋅mmol⁻¹⋅s⁻¹)

Gadobutrol Human Plasma 1.5 4.78 ± 0.12[1][2]

3.0 4.97 ± 0.59[1][2]

7.0 3.83 ± 0.24[1][2]

Human Blood 3.0 3.47 ± 0.16[1][2]

Gadoteridol Human Plasma 1.5 3.80 ± 0.10[1][2]

3.0 3.28 ± 0.09[1][2]

7.0 3.21 ± 0.07[1][2]

Human Blood 3.0 2.61 ± 0.16[1][2]

Gadoterate Human Plasma 1.5 3.32 ± 0.13[1][2]

3.0 3.00 ± 0.13[1][2]

7.0 2.84 ± 0.09[1][2]

Human Blood 3.0 2.72 ± 0.17[1][2]

Table 2: In-Vitro r2 Relaxivity of Gadobutrol and Gadoteridol at 3T

Contrast Agent Medium Magnetic Field (T)
r2 Relaxivity
(L⋅mmol⁻¹⋅s⁻¹)

Gadobutrol Plasma (37°C) 3.0 3.9[4]

Gadoteridol Plasma (37°C) 3.0 3.4[4]

In-Vivo Relaxivity
Direct measurement of in-vivo relaxivity is complex as the observed signal enhancement in

living tissues is a convolution of the agent's intrinsic relaxivity and its pharmacokinetic
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properties, including local concentration, distribution, and clearance.[5] While specific in-vivo

relaxivity values are not commonly reported in tabular form, studies have consistently shown

that Gadobutrol's higher in-vitro relaxivity translates to significant and robust signal

enhancement in various clinical applications, particularly in neuroimaging.[3][6]

Quantitative T1 mapping techniques can be employed to estimate the change in relaxation

rates in tissues before and after the administration of a GBCA, providing an indirect

assessment of in-vivo relaxivity. The observed change in the relaxation rate (ΔR1) is

proportional to the product of the agent's relaxivity (r1) and its local concentration.

Experimental Protocols
In-Vitro Relaxivity Measurement
The determination of in-vitro relaxivity involves the preparation of phantoms containing the

contrast agent at various concentrations in a physiologically relevant medium, followed by MRI

scanning to measure the T1 and T2 relaxation times.

Protocol for T1 Relaxivity Measurement:[1][2]

Phantom Preparation:

Prepare a series of dilutions of the GBCA (e.g., Gadobutrol, gadoteridol, gadoterate) in

human plasma or whole blood at several concentrations (e.g., 4 different concentrations).

Transfer the solutions into phantom tubes.

Maintain the phantom at a physiological temperature (37°C) using a circulating water bath

or a similar temperature control system.

MRI Acquisition:

Place the phantom in the MRI scanner.

Acquire images using an inversion recovery sequence (e.g., Inversion Recovery Turbo

Spin Echo) with multiple inversion times (TIs).

Data Analysis:
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Measure the signal intensity within a region of interest (ROI) for each concentration at

each inversion time.

Fit the signal intensity data to the signal recovery equation for an inversion recovery

sequence to determine the T1 relaxation time for each concentration.

Calculate the relaxation rate (R1 = 1/T1) for each concentration.

Plot the relaxation rate (R1) as a function of the GBCA concentration.

The slope of the linear regression of this plot represents the T1 relaxivity (r1).

In-Vivo Relaxivity Estimation (Quantitative T1 Mapping)
Estimating the relaxivity effects in-vivo involves quantifying the change in tissue T1 relaxation

times after contrast agent administration.

Protocol for In-Vivo T1 Mapping:

Baseline Imaging:

Position the subject (e.g., human or animal model) in the MRI scanner.

Acquire a pre-contrast T1 map of the region of interest using a suitable T1 mapping

sequence (e.g., Variable Flip Angle, Inversion Recovery).

Contrast Administration:

Administer a standard dose of the GBCA (e.g., 0.1 mmol/kg body weight of Gadobutrol)
intravenously.

Post-Contrast Imaging:

Acquire a series of post-contrast T1 maps at one or more time points after injection.

Data Analysis:

Co-register the pre- and post-contrast T1 maps.
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Calculate the change in relaxation rate (ΔR1) on a voxel-by-voxel basis using the formula:

ΔR1 = (1/T1_post) - (1/T1_pre).

The resulting ΔR1 map reflects the combined effect of the contrast agent's relaxivity and

its local concentration in the tissue.

Visualized Experimental Workflows

In-Vitro Relaxivity Measurement Workflow

Phantom Preparation MRI Acquisition Data Analysis

Prepare GBCA dilutions
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each concentration Calculate R1 (1/T1) Plot R1 vs. Concentration Determine r1 (slope)
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Caption: Workflow for determining the in-vitro relaxivity of a contrast agent.

In-Vivo Relaxivity Estimation Workflow

MRI Acquisition Data Analysis

Acquire Pre-Contrast
T1 Map

Administer GBCA
(e.g., 0.1 mmol/kg)

Acquire Post-Contrast
T1 Map(s) Co-register T1 maps Calculate ΔR1 map:

(1/T1_post) - (1/T1_pre)
Analyze ΔR1 to assess
in-vivo relaxivity effect
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Caption: Workflow for estimating the in-vivo relaxivity effect using T1 mapping.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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